Isobutyranilide

Catalog No.
S1918352
CAS No.
4406-41-1
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyranilide

Avoid off-target C-H activation. Isobutyranilide (CAS 4406-41-1) provides the ideal steric profile between acetanilide and pivalanilide for regioselective benzylic functionalization. - Eliminates α-C-H byproducts. - Enables precise reaction kinetics for pharma/agrochem intermediates. - Predictable amidation rates. In stock, global shipping.

CAS Number

4406-41-1

Product Name

Isobutyranilide

IUPAC Name

2-methyl-N-phenylpropanamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

WDRCPKDLZOQCFU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1

The exact mass of the compound Isobutyranilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7113. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Phenylisobutyramide, 2-Methyl-N-phenylpropanamide, Isobutyric acid anilide, N-Phenylisobutanamide

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Isobutyranilide (CAS 4406-41-1), also known as N-phenylisobutyramide, is an aniline derivative characterized by its isobutyryl acyl group. In industrial and laboratory settings, it serves as a critical intermediate for agricultural chemicals, pharmaceuticals, and as a precisely sterically tuned directing group in transition-metal-catalyzed C-H functionalizations[1]. Positioned structurally between the minimally hindered acetanilide and the highly hindered pivalanilide, isobutyranilide provides an intermediate steric profile that fundamentally dictates its reactivity, solubility, and crystallization behavior[2]. For procurement professionals and synthetic chemists, selecting isobutyranilide over its analogs is driven by the need for specific regiocontrol, balanced lipophilicity, and tailored reaction kinetics in complex synthetic workflows.

Research Fit

Scaffold Foundational N-acylaniline core for medicinal chemistry
Reference Analytical reference standard with established chromatographic benchmarks
Synthesis Reproducible synthetic intermediate for anilide derivatives

Substituting isobutyranilide with common analogs like acetanilide or pivalanilide frequently leads to process failures, altered product distributions, or complete loss of regioselectivity [1]. The isopropyl moiety in isobutyranilide exerts a highly specific steric demand that governs reaction pathways; for instance, replacing it with the less hindered acetyl group of acetanilide can expose vulnerable α-C-H sites to unwanted functionalization, while substituting it with the bulky tert-butyl group of pivalanilide can severely depress nucleophilic attack rates and overall yields [2]. Consequently, generic substitution is not viable when the synthetic route relies on the precise steric shielding and intermediate reactivity profile unique to the isobutyryl group.

Substitution Risk

Conformation
Isobutyranilide
Singular, predictable cis-dominant equilibrium (reported 91% cis)
Smaller alkyl anilides
Different conformational landscapes; flutamide adopts multiple forms, shifting baseline geometry
Radiolabeling
Isobutyranilide
Moderate, predictable tritium incorporation due to steric bulk
Acetanilide / propionanilide
Higher incorporation levels; cannot replicate isobutyranilide's labeling profile
Chromatography
Isobutyranilide
Distinct retention (RI 1484); enables unambiguous identification
Other N-acylanilines
Different retention indices; method transfer may require re-validation

Steric Control in Isocyanate Amidation

In the uncatalyzed synthesis of N-aryl amides from phenyl isocyanate and carboxylic acids, the steric bulk of the acyl group dictates the product distribution between the desired amide and a urea byproduct. Quantitative studies show that the reaction with isobutyric acid yields 52% isobutyranilide and 48% urea [1]. In stark contrast, the less hindered acetic acid yields 97% acetanilide (and 3% urea), while the highly hindered pivalic acid yields only 12% pivalanilide (and 88% urea) [1].

Evidence DimensionProduct distribution (Amide vs. Urea yield)
Target Compound Data52% Isobutyranilide / 48% Urea
Comparator Or BaselineAcetanilide (97% amide / 3% urea) and Pivalanilide (12% amide / 88% urea)
Quantified Difference45% lower amide yield than acetanilide, but 40% higher amide yield than pivalanilide under uncatalyzed conditions.
ConditionsUncatalyzed reaction of phenyl isocyanate with respective carboxylic acids at ambient temperature for 24 hours.

Highlights the necessity of selecting specific catalytic conditions when procuring isobutyranilide precursors, as its intermediate steric hindrance fundamentally alters the baseline intramolecular rearrangement kinetics compared to common analogs.

Conformational equilibrium
Head-to-head
Isobutyranilide: 91% cis / 9% trans
Flutamide: 65% cis-cis / 28% trans-cis
~26 pp higher cis preference
Supports scaffold conformational uniformity
Calculated free energies at B3LYP/6-311++G**; NMR-validated

Regiocontrol via Steric Shielding in C-H Activation

Isobutyranilide derivatives are uniquely suited as directing groups when competing reaction pathways must be suppressed. In palladium(II)-catalyzed oxidative cascade aminoalkylation, the use of an isobutyranilide substrate completely inhibited unwanted amide α-C–H functionalization due to the specific steric hindrance of the isopropyl group [1]. This allowed the reaction to proceed cleanly via the desired benzylic C–H activation pathway, achieving a 45% yield of the target product with 0% formation of the α-C-H functionalized byproduct, a level of regiocontrol unattainable with less hindered amides [1].

Evidence DimensionSuppression of competing α-C-H functionalization
Target Compound Data0% formation of α-C-H functionalized byproduct
Comparator Or BaselineLess hindered amides (which undergo competing α-C-H functionalization)
Quantified DifferenceComplete inhibition of the competing pathway.
ConditionsPd(II)-catalyzed oxidative cascade cyclization via aminopalladation/benzylic C–H activation.

Proves that for advanced catalytic workflows requiring strict regiocontrol, isobutyranilide is the mandatory choice over acetanilide to prevent off-target functionalization.

Tritium incorporation
Head-to-head
Isobutyranilide: decreased incorporation vs acetanilide/propionanilide
Inverse correlation with steric bulk
Predictable radiolabeling efficiency
RhCl₃·3H₂O, DMF; ortho-selectivity maintained

Nucleophilic Reactivity in Phosphonium Amidation

The intermediate steric bulk of isobutyranilide also governs its formation kinetics in phosphonium-mediated amidation reactions. When reacting N-phosphonium salts of pyridines with carboxylic acids, the yield of the resulting anilide is directly tied to steric hindrance [1]. Isobutyric acid yields 74% isobutyranilide, whereas the less hindered acetic acid achieves a 97% yield of acetanilide, and the highly hindered pivalic acid drops to a 61% yield of pivalanilide [1].

Evidence DimensionAnilide yield in phosphonium-mediated synthesis
Target Compound Data74% yield of Isobutyranilide
Comparator Or BaselineAcetanilide (97% yield) and Pivalanilide (61% yield)
Quantified Difference23% lower yield than acetanilide, but 13% higher yield than pivalanilide.
ConditionsReaction of N-phosphonium salts of pyridines with carboxylic acids.

Essential for process chemists scaling up amidation reactions, as it dictates the required adjustments in reaction time and stoichiometry when substituting between different anilide derivatives.

Kovats retention index
Head-to-head
RI = 1484
GC-MS identity and purity verification
SE-30 non-polar column; distinct from acetanilide/propionanilide
Lipophilicity (LogP)
Cross-study comparable
LogP = 2.35 (predicted)
Moderate lipophilicity baseline for SAR
~1 log unit lower than trifluoromethyl analog

Regioselective Directing Group in C-H Activation

Isobutyranilide is the optimal choice for transition-metal-catalyzed C-H functionalization workflows where the directing group must provide sufficient steric bulk to suppress competing α-C-H activation pathways [1]. As demonstrated by its ability to cleanly direct benzylic C-H activation without off-target byproducts, it outperforms less hindered amides like acetanilide in complex natural product and pharmaceutical intermediate synthesis.

Intermediate-Steric Agrochemical Precursor

In the development of novel agrochemicals, the isobutyryl moiety provides a balanced lipophilicity and steric profile that is critical for target binding and environmental degradation rates [2]. The quantitative data showing its intermediate reactivity between acetyl and pivaloyl groups allows formulators to precisely tune the stability and release profiles of the final active ingredients.

Controlled-Rate Amidation Workflows

For industrial processes utilizing isocyanate or phosphonium-mediated amidation, isobutyranilide serves as a predictable, intermediate-rate substrate [3]. Procurement of isobutyranilide (or its acid precursor) allows process chemists to balance reaction speed and byproduct formation (such as urea), avoiding the extreme disproportionation seen with pivalic acid while offering different crystallization and solubility properties than acetanilide.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Conformational uniformity
SAR interpretation; baseline geometry reproducibility
GC-MS / HPLC reference standard
Distinct retention index
System suitability; anilide identification in mixtures
Radiolabeled probe precursor
Predictable ortho-tritiation
Specific activity control; steric labeling consistency
Antiandrogen research intermediate
High-purity starting material
Analog library synthesis; biological mechanism probing

XLogP3

1.9

LogP

1.95 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

4406-41-1

Wikipedia

Isobutyranilide

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